Lilly 82537

Description

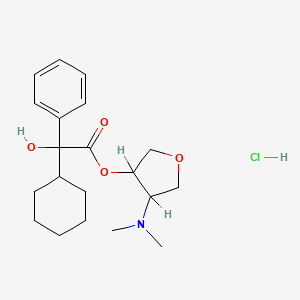

Lilly 82537 (α-1-trans-4-dimethylaminotetrahydro-3-furylcyclohexanephenylglycolate) is an experimental anticholinergic agent studied for its pharmacological activity and metabolic behavior across species. Structurally, it features a tertiary amine ester with a dimethylamino group, a tetrahydrofuran ring, and a cyclohexanephenylglycolate backbone . Its anticholinergic mechanism involves competitive inhibition of acetylcholine at muscarinic receptors, similar to other agents in this class.

Key pharmacological studies in rats, dogs, and cats revealed significant species-dependent metabolic pathways. In cats and dogs, this compound is primarily excreted unchanged (major route), whereas rats extensively metabolize it via N-demethylation, aliphatic hydroxylation, and ester hydrolysis, leaving only trace amounts of the parent compound . These metabolic differences correlate with variations in pharmacologic activity across species, underscoring the importance of interspecies metabolic profiling in drug development.

Properties

CAS No. |

60383-82-6 |

|---|---|

Molecular Formula |

C20H30ClNO4 |

Molecular Weight |

383.9 g/mol |

IUPAC Name |

[4-(dimethylamino)oxolan-3-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |

InChI |

InChI=1S/C20H29NO4.ClH/c1-21(2)17-13-24-14-18(17)25-19(22)20(23,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3,5-6,9-10,16-18,23H,4,7-8,11-14H2,1-2H3;1H |

InChI Key |

KISKNERCXOCDTC-UHFFFAOYSA-N |

SMILES |

CN(C)C1COCC1OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl |

Canonical SMILES |

CN(C)C1COCC1OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl |

Synonyms |

Lilly 82537 Lilly-82537 LY 82537 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Lilly 82537 belongs to the anticholinergic class, which includes structurally and functionally analogous compounds. Below is a comparative analysis with two representative agents:

Table 1: Comparative Analysis of this compound and Similar Anticholinergic Agents

Structural Comparison

- Atropine : Unlike this compound’s ester-linked cyclohexanephenylglycolate, atropine’s tropane alkaloid structure confers broader receptor affinity (M1-M5). Both are tertiary amines, but atropine’s ester group is more susceptible to hydrolysis, leading to rapid inactivation in most species .

- Ipratropium : A quaternary ammonium compound, ipratropium lacks systemic absorption due to its charged nature, contrasting with this compound’s uncharged tertiary amine, which permits broader tissue distribution .

Functional and Metabolic Comparison

- Metabolic Pathways: this compound’s ester hydrolysis is less pronounced in dogs and cats compared to rats, whereas atropine undergoes near-complete hydrolysis across species. This difference may explain this compound’s prolonged activity in certain species .

Research Findings and Implications

- Species-Specific Efficacy: this compound’s variable metabolism highlights the need for cautious extrapolation of preclinical data to humans.

- Structural Optimization : Compared to ipratropium, this compound’s tertiary amine structure offers insights into designing agents with balanced tissue penetration and receptor specificity .

Q & A

Q. What are the key metabolic pathways of Lilly 82537, and how do species differences influence experimental outcomes?

this compound undergoes three primary metabolic mechanisms: N-demethylation, aliphatic hydroxylation, and ester hydrolysis. However, species-specific variations significantly impact results. For example, rats exhibit rapid ester hydrolysis, leaving minimal parent compound in urine/bile, while cats and dogs excrete unaltered drug at higher rates . To design reproducible studies, researchers should prioritize species selection based on metabolic alignment with human pathways. Comparative in vitro assays (e.g., liver microsomes from multiple species) are recommended to validate metabolic models before in vivo experiments.

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound derivatives?

Synthesis protocols must include rigorous purity validation (e.g., HPLC, NMR) and explicit documentation of reaction conditions (solvents, catalysts, temperatures). For novel derivatives, provide spectral data and crystallographic evidence where possible. Known compounds require citations to original characterization methods . To avoid redundancy, limit primary manuscript data to five compounds; additional data should be archived in supplementary materials with detailed descriptors (e.g., file naming conventions, analytical parameters) .

Q. What methodologies are effective for isolating and quantifying this compound metabolites in biological samples?

Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for metabolite separation and identification due to its sensitivity in detecting hydroxylated and demethylated products . For quantitative analysis, pair GC-MS with isotopic labeling (e.g., stable isotope internal standards) to correct for matrix effects. Protocols should specify extraction methods (e.g., solid-phase extraction for bile samples) and validation metrics (recovery rates, limits of detection) .

Advanced Research Questions

Q. How should conflicting pharmacokinetic data for this compound across studies be resolved?

Contradictions often arise from methodological disparities (e.g., dosing regimens, analytical techniques). Apply a principal contradiction analysis: identify the dominant variable influencing discrepancies (e.g., species-specific esterase activity) and design controlled experiments to isolate its impact . Meta-analyses of published data, weighted by study rigor (e.g., sample size, controls), can also reconcile inconsistencies. Transparent reporting of negative results is critical to avoid publication bias .

Q. What strategies optimize in vitro-in vivo extrapolation (IVIVE) for this compound’s anticholinergic activity?

Develop physiologically based pharmacokinetic (PBPK) models integrating species-specific parameters (e.g., hepatic clearance rates, protein binding). Validate models using in silico simulations against existing in vivo data, prioritizing gaps such as interspecies differences in blood-brain barrier permeability . Advanced IVIVE workflows should incorporate 3D organoid systems to mimic tissue-specific metabolism and improve translational accuracy .

Q. How can researchers address the limited bioavailability of this compound in preclinical models?

Bioavailability challenges often stem from first-pass metabolism or poor solubility. Methodological solutions include:

- Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility .

- Route adjustment : Compare intravenous vs. oral administration to quantify hepatic extraction ratios .

- Enzyme inhibition : Co-administer esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) in rodent models to probe metabolic saturation points .

Data Analysis and Interpretation

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound studies?

Nonlinear mixed-effects modeling (NONMEM) accounts for inter-individual variability in pharmacodynamic responses. For small sample sizes, Bayesian hierarchical models improve precision by borrowing strength from prior data . Always report uncertainty metrics (e.g., confidence intervals, posterior distributions) and raw data in appendices to enable reanalysis .

Q. How should researchers validate contradictory findings between in vitro and in vivo efficacy assays?

Apply a triangulation framework:

- Replicate in vitro assays under physiological conditions (e.g., serum protein concentrations).

- Use transgenic animal models (e.g., CYP450 knockouts) to isolate metabolic contributions .

- Cross-validate with human organ-on-chip systems to bridge translational gaps .

Ethical and Reproducibility Considerations

Q. What documentation standards are essential for replicating this compound studies?

Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable):

Q. How can researchers mitigate bias when interpreting this compound’s mechanism of action?

Implement blinded data analysis and independent replication cohorts. Pre-register hypotheses and analytical plans on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) . For controversial findings, coordinate multi-lab validation studies to isolate context-dependent variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.